Literature review of 6-allyl-2-chloropyridin-3-yl pivalamide synthesis
Literature review of 6-allyl-2-chloropyridin-3-yl pivalamide synthesis
An In-depth Technical Guide to the Synthesis of 6-allyl-2-chloropyridin-3-yl pivalamide
Introduction
6-allyl-2-chloropyridin-3-yl pivalamide is a substituted pyridine derivative featuring multiple functional groups that make it a valuable building block for medicinal chemistry and agrochemical research. The pyridine core is a common scaffold in pharmacologically active compounds. The presence of a chloro substituent provides a handle for further functionalization via cross-coupling reactions, the allyl group offers a site for various chemical transformations, and the pivalamide moiety can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile.
This guide presents a comprehensive overview of a plausible and robust synthetic route to 6-allyl-2-chloropyridin-3-yl pivalamide. As no direct, single-publication synthesis is readily available, this document constructs a multi-step pathway based on well-established, analogous chemical transformations. We will delve into the strategic choices behind each step, from the selection of starting materials to the specific reagents and reaction conditions, providing detailed experimental protocols and mechanistic insights.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to the target molecule involves a three-step disconnection strategy. The final molecule is an amide, which can be readily formed from an amine and an acyl chloride. This leads to the first disconnection at the amide C-N bond. The second disconnection breaks the C-C bond between the pyridine ring and the allyl group, which can be formed via a transition metal-catalyzed cross-coupling reaction. This strategy leads back to a common, commercially available starting material.
The forward synthesis, therefore, involves three key transformations:
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Functionalization of the Pyridine Core: Starting from 2,6-dichloropyridine, a nitro group is introduced and subsequently reduced to form the key intermediate, 2,6-dichloropyridin-3-amine.
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Regioselective Allylation: A transition metal-catalyzed cross-coupling reaction is employed to selectively install an allyl group at the C6 position of the pyridine ring.
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Amide Formation: The final pivalamide group is introduced by acylating the 3-amino group with pivaloyl chloride.
Part 2: Step-by-Step Synthesis and Mechanistic Discussion
Step 1: Synthesis of 2,6-Dichloropyridin-3-amine
This initial phase focuses on creating the core aminodichloropyridine structure from a readily available starting material.
1A: Nitration of 2,6-Dichloropyridine
The synthesis begins with the electrophilic nitration of 2,6-dichloropyridine.[1] The two chlorine atoms are electron-withdrawing and deactivating, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 or C5 position. The reaction yields 2,6-dichloro-3-nitropyridine as the major product.
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Causality of Experimental Choices: Concentrated sulfuric acid serves both as a solvent and as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction is performed at controlled temperatures to prevent over-nitration and decomposition. This procedure is analogous to established methods for the nitration of other dichloropyridine systems.[2]
Experimental Protocol: Nitration
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 2,6-dichloropyridine (1.0 equiv.) to concentrated sulfuric acid (approx. 5-10 volumes).[3]
-
Stir the mixture until a homogeneous solution is achieved.
-
Prepare a nitrating mixture by slowly adding 70% nitric acid (1.2 equiv.) to a separate portion of concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, ensuring the internal temperature does not exceed 10 °C.[3]
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting suspension to pH ~4-5 by the slow addition of a concentrated aqueous base (e.g., NH₄OH or NaOH), while maintaining a low temperature.
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Collect the precipitated yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.
1B: Reduction of 2,6-Dichloro-3-nitropyridine
The nitro group is then reduced to a primary amine. A common and effective method for this transformation is reduction with a metal in acidic media, such as tin(II) chloride in hydrochloric acid.
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Causality of Experimental Choices: Tin(II) chloride is a mild and selective reducing agent for aromatic nitro groups, well-tolerated by the chloro substituents. The acidic medium is essential for the reaction mechanism.
Experimental Protocol: Reduction
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Suspend 2,6-dichloro-3-nitropyridine (1.0 equiv.) in ethanol or concentrated hydrochloric acid.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv.) in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.
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Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
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After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 2,6-dichloropyridin-3-amine.[4]
Step 2: Regioselective C6-Allylation of 2,6-Dichloropyridin-3-amine
This is the most critical step, requiring selective functionalization of one of the two chlorine atoms. The C2 and C6 positions on the pyridine ring are electronically similar, but their reactivity can be differentiated. Positions adjacent to the pyridine nitrogen are generally more activated towards oxidative addition in palladium or nickel-catalyzed cross-coupling reactions.[5] However, the adjacent amino group at C3 provides significant steric hindrance at the C2 position, making the C6 position the more accessible site for the catalytic complex.
A Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and an allylboronic acid derivative is a suitable method.
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Trustworthiness and Mechanistic Insight: The Suzuki-Miyaura reaction is a Nobel Prize-winning, robust, and well-understood C-C bond-forming reaction. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst into the C-Cl bond, transmetalation of the allyl group from boron to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6] The choice of a sterically demanding phosphine ligand can further enhance selectivity and catalyst stability.[7]
Experimental Protocol: Regioselective Allylation
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To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,6-dichloropyridin-3-amine (1.0 equiv.), allylboronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a ligand like SPhos.[8][9]
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate 6-allyl-2-chloropyridin-3-amine.
Step 3: Pivaloylation of 6-allyl-2-chloropyridin-3-amine
The final step is a standard N-acylation to form the target pivalamide. Pivaloyl chloride is a highly reactive acylating agent.[10] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the pivaloyl chloride.[11] A non-nucleophilic base is required to scavenge the HCl byproduct.
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Expertise & Experience: The steric bulk of the pivaloyl chloride's t-butyl group creates a stable and robust amide bond.[12] Pyridine or triethylamine is commonly used as the base. The reaction is typically run at 0 °C initially to control the exothermic reaction before being allowed to warm to room temperature to ensure completion.[12][13]
Experimental Protocol: Pivaloylation
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Dissolve 6-allyl-2-chloropyridin-3-amine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, such as triethylamine (1.2-1.5 equiv.) or pyridine (2.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equiv.) dropwise to the stirred solution.[12]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
If using DCM, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the final product, 6-allyl-2-chloropyridin-3-yl pivalamide.
Part 3: Data Summary
The following table summarizes the proposed reaction parameters for the synthesis. Yields are estimates based on analogous reactions reported in the literature and would require experimental optimization.
| Step | Reactant | Key Reagents | Solvent | Temperature | Estimated Yield |
| 1A | 2,6-Dichloropyridine | H₂SO₄, HNO₃ | H₂SO₄ | -5 °C to RT | 85-95% |
| 1B | 2,6-Dichloro-3-nitropyridine | SnCl₂·2H₂O, HCl | Ethanol / HCl | Reflux | 70-85% |
| 2 | 2,6-Dichloropyridin-3-amine | Allylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 °C | 60-75% |
| 3 | 6-allyl-2-chloropyridin-3-amine | Pivaloyl Chloride, Et₃N | Dichloromethane | 0 °C to RT | 80-95% |
Conclusion
This technical guide outlines a robust and logical three-step synthesis for 6-allyl-2-chloropyridin-3-yl pivalamide, starting from 2,6-dichloropyridine. The pathway relies on a sequence of well-established and reliable chemical transformations: nitration and reduction to form the key amine intermediate, a regioselective Suzuki-Miyaura cross-coupling for the critical C-C bond formation, and a final, high-yielding amidation. The success of the synthesis hinges on the control of regioselectivity during the allylation step, which is achieved by leveraging the steric influence of the adjacent amino group. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to successfully synthesize this and other similarly complex pyridine derivatives.
References
- Grokipedia. Pivaloyl chloride.
- National Center for Biotechnology Information. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC.
- ChemicalBook. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis.
- BenchChem. Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
- ChemSRC. PIVALOYL CHLORIDE.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
- Wikipedia. 2,6-Dichloropyridine.
- BenchChem.
- Chem-Impex. 3-Amino-2,6-dichloropyridine.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Sigma-Aldrich. N-(6-Allyl-2-chloropyridin-3-yl)pivalamide AldrichCPR 1142191-77-2.
- The Organic Chemistry Tutor. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
Sources
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
